2-Butoxyethyl acrylate

Description

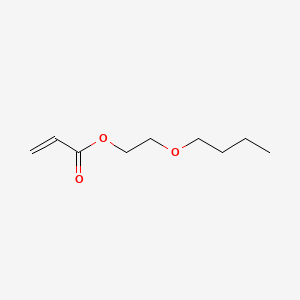

2-Butoxyethyl acrylate (CAS 7251-90-3) is an acrylate ester with the molecular formula C₉H₁₆O₃ and a molar mass of 172.22 g/mol. Its structure consists of a butoxyethyl group (–O–CH₂CH₂–O–C₄H₉) attached to an acrylate moiety (CH₂=CH–COO–). This compound exhibits a density of 0.95 g/mL at 25°C, making it slightly less dense than water. The butoxyethyl group enhances solubility in organic solvents and imparts flexibility to polymers derived from it. Applications include use in coatings, adhesives, and UV-curable resins due to its reactive acrylate double bond .

Properties

IUPAC Name |

2-butoxyethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-5-6-11-7-8-12-9(10)4-2/h4H,2-3,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJDGKYFJYEAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51247-78-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-butoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51247-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7064607 | |

| Record name | 2-Butoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-90-3 | |

| Record name | 2-Butoxyethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxyethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-butoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butoxyethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTOXYETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z38BBG0ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

2-Butoxyethyl acrylate can be synthesized through several methods. One common synthetic route involves the esterification of acrylic acid with 2-butoxyethanol. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to achieve high yields . Industrial production methods often involve continuous esterification reactions, where the reactants are fed into a reactor and the product is continuously removed. This method enhances production efficiency and reduces costs .

Chemical Reactions Analysis

2-Butoxyethyl acrylate undergoes various chemical reactions, including polymerization, oxidation, and hydrolysis. In polymerization reactions, it can form homopolymers or copolymers with other acrylates or methacrylates. Common reagents used in these reactions include radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). The major products formed from these reactions are polymers that exhibit excellent adhesion and flexibility .

Scientific Research Applications

2-Butoxyethyl acrylate has numerous applications in scientific research. In chemistry, it is used as a monomer in the synthesis of polymers and copolymers. In biology and medicine, it is employed in the development of biomedical devices and drug delivery systems due to its biocompatibility and ability to form hydrogels. Industrially, it is used in the production of coatings, adhesives, and sealants, where it imparts flexibility and durability to the final products .

Mechanism of Action

The mechanism of action of 2-Butoxyethyl acrylate primarily involves its ability to undergo polymerization reactions. The acrylate group in the molecule can participate in radical polymerization, forming long polymer chains. These polymers can interact with various substrates, providing strong adhesion and flexibility. The molecular targets and pathways involved in these reactions include the formation of free radicals and the subsequent propagation of the polymer chain .

Comparison with Similar Compounds

Butyl Acrylate (CAS 141-32-2)

- Molecular Formula : C₇H₁₂O₂

- Molar Mass : 128.17 g/mol

- Density : 0.894 g/mL

- Key Differences :

- Lacks the ethoxy (–CH₂CH₂O–) spacer present in 2-butoxyethyl acrylate, resulting in a shorter alkyl chain.

- Lower molecular weight and density contribute to higher volatility.

- Applications : Widely used in adhesives, elastomers, and emulsion polymers due to its balance of flexibility and hardness .

2-Ethylhexyl Acrylate (CAS 103-11-7)

- Molecular Formula : C₁₁H₂₀O₂

- Molar Mass : 184.28 g/mol

- Density : ~0.89 g/mL (estimated)

- Key Differences :

- Branched 2-ethylhexyl group increases steric hindrance, lowering glass transition temperature (Tg) in polymers.

- Higher hydrophobicity compared to this compound.

- Applications : Pressure-sensitive adhesives, impact modifiers, and low-Tg polymers requiring tackiness .

2-(Acetoacetoxy)ethyl Methacrylate (CAS 21282-97-3)

- Molecular Formula : C₁₀H₁₄O₅

- Molar Mass : 214.21 g/mol

- Key Differences: Methacrylate group (CH₂=C(CH₃)–COO–) replaces acrylate, reducing reactivity. Acetoacetoxy (–O–CO–CH₂–CO–CH₃) enables keto-enol tautomerism for crosslinking.

- Applications : UV-curable coatings, crosslinkable polymers, and dental materials .

Dicyclopentenyloxyethyl Acrylate (CAS 65983-31-5)

2-[(Butylamino)carbonyl]oxy Ethyl Acrylate (CAS 63225-53-6)

- Molecular Formula: C₁₀H₁₇NO₄

- Molar Mass : 215.25 g/mol

- Key Differences :

- Urethane (–NH–CO–O–) linkage introduces hydrogen-bonding capability.

- Combines acrylate reactivity with carbamate functionality.

- Applications : Adhesives with enhanced toughness, self-healing polymers, and coatings requiring chemical resistance .

Glycidyl Methacrylate (CAS 106-91-2)

- Molecular Formula : C₇H₁₀O₃

- Molar Mass : 142.15 g/mol

- Key Differences :

- Epoxide (oxirane) group enables ring-opening reactions.

- Methacrylate backbone provides rigidity.

- Applications : Crosslinked resins, dental composites, and functionalized polymers for surface modification .

Comparative Data Table

Key Research Findings

- Reactivity : The ethoxy spacer in this compound enhances chain mobility in polymers compared to butyl acrylate, leading to improved flexibility .

- Crosslinking Potential: Compounds like 2-(acetoacetoxy)ethyl methacrylate and glycidyl methacrylate undergo secondary reactions (keto-enol tautomerism, epoxide ring-opening), enabling advanced curing mechanisms .

- Thermal Stability : Bulky substituents (e.g., dicyclopentenyl) increase decomposition temperatures, making such acrylates suitable for high-heat environments .

Biological Activity

2-Butoxyethyl acrylate (BEA) is a chemical compound used primarily in the production of polymers and copolymers. Its biological activity is significant due to its applications in various industries, including coatings, adhesives, and sealants. This article explores the biological effects, toxicological profiles, and relevant case studies associated with this compound.

- Chemical Formula : C9H16O3

- Molecular Weight : 172.23 g/mol

- CAS Number : 142-18-7

Biological Activity Overview

The biological activity of this compound can be assessed through various toxicological studies that evaluate its effects on human health and the environment. Key areas of focus include:

- Toxicity Studies : Evaluating acute and chronic toxicity.

- Genotoxicity : Assessing potential mutagenic effects.

- Reproductive and Developmental Toxicity : Investigating impacts on reproductive health.

- Sensitization Potential : Understanding allergic reactions in humans.

Acute Toxicity

Acute toxicity studies have shown that this compound has low to moderate toxicity levels depending on the exposure route (oral, dermal, inhalation). The following table summarizes findings from various studies:

| Study Type | Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Oral | Rat | 2000 | Lethargy, reduced body weight |

| Dermal | Rabbit | >2000 | No significant effects observed |

| Inhalation | Rat | >5 mg/L | Respiratory irritation |

Chronic Toxicity

Chronic exposure studies indicate that prolonged contact with this compound can lead to skin irritation and potential sensitization. Long-term studies have highlighted the following effects:

- Skin irritation at concentrations above 5%.

- Potential for respiratory sensitization in occupational settings.

Genotoxicity

Research indicates that this compound exhibits low potential for genotoxic effects. In vitro studies using bacterial mutation tests have shown negative results for mutagenicity, suggesting that it does not significantly induce genetic mutations in mammalian cells at non-cytotoxic concentrations.

Reproductive and Developmental Toxicity

Studies assessing reproductive toxicity have indicated no significant adverse effects on fertility or fetal development at exposure levels below established thresholds. However, limited data exists on long-term reproductive outcomes, warranting further investigation.

Case Study 1: Occupational Exposure

A study conducted among workers in a manufacturing facility using BEA reported instances of respiratory issues and skin sensitization. The findings emphasized the need for improved ventilation and personal protective equipment to mitigate exposure risks.

Case Study 2: Environmental Impact

Research assessing the environmental impact of BEA found that it poses a moderate risk to aquatic life due to its potential for bioaccumulation. Regulatory assessments recommend monitoring levels in wastewater to prevent ecological harm.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.